gamma-Acetylenic gaba
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gamma-Acetylenic gaba involves several synthetic routes. One common method includes the reaction of a 2-vinylcyclopropane-1,1-dicarboxylic acid derivative with ammonia gas in an inert polar solvent at temperatures ranging from 25 to 150°C for about 4 to 24 hours . Another method involves the use of pyrrolidone derivatives, which are reacted under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
gamma-Acetylenic gaba undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
Scientific Research Applications
gamma-Acetylenic gaba has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of gamma-Acetylenic gaba involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for converting gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound prevents the conversion, leading to elevated levels of gamma-aminobutyric acid in the brain . This increase in gamma-aminobutyric acid levels is associated with its anticonvulsant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid: A naturally occurring neurotransmitter that also modulates gamma-aminobutyric acid levels in the brain.
Vigabatrin: Another gamma-aminobutyric acid transaminase inhibitor used in the treatment of epilepsy.
Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Uniqueness
gamma-Acetylenic gaba is unique due to its potent and irreversible inhibition of gamma-aminobutyric acid transaminase, which distinguishes it from other gamma-aminobutyric acid analogs and inhibitors. Its ability to undergo click chemistry reactions also adds to its versatility and utility in various research applications .
Properties
CAS No. |
57659-38-8 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9) |
InChI Key |
BJNIHWSOVCDBHS-UHFFFAOYSA-N |
SMILES |
C#CC(CCC(=O)O)N |
Canonical SMILES |
C#CC(CCC(=O)O)N |
Pictograms |
Irritant |
Synonyms |
4-amino-5-hexynoic acid 4-aminohexynoate gamma-acetylenic GABA gamma-acetylenic-GABA RMI 71645 RMI-71645 |
Origin of Product |
United States |
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